Europetin Europetin 7-O-methylmyricetin is a monomethoxyflavone that is myricetin in which the hydroxy group at position 7 is substituted by a methoxy group. It has a role as a plant metabolite. It is a pentahydroxyflavone and a monomethoxyflavone. It derives from a myricetin.
Europetin is a natural product found in Eriogonum umbellatum with data available.
Brand Name: Vulcanchem
CAS No.: 16280-27-6
VCID: VC0191217
InChI: InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3
SMILES: COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
Molecular Formula: C16H12O8
Molecular Weight: 332.26

Europetin

CAS No.: 16280-27-6

Cat. No.: VC0191217

Molecular Formula: C16H12O8

Molecular Weight: 332.26

* For research use only. Not for human or veterinary use.

Europetin - 16280-27-6

CAS No. 16280-27-6
Molecular Formula C16H12O8
Molecular Weight 332.26
IUPAC Name 3,5-dihydroxy-7-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3
SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O

Chemical Structure and Properties

Structural Information

Europetin possesses a characteristic flavonoid skeleton consisting of two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). The molecular formula of europetin is C₁₆H₁₂O₈, with a molecular weight of 332.26 g/mol . The structure features five hydroxyl groups at positions 3, 5, 3', 4', and 5', and one methoxy group at position 7 .

The structural representation of europetin can be expressed through various chemical notations:

Chemical NotationValue
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O
InChIInChI=1S/C16H12O8/c1-23-7-4-8(17)12-11(5-7)24-16(15(22)14(12)21)6-2-9(18)13(20)10(19)3-6/h2-5,17-20,22H,1H3
InChIKeyBDZXSHDKBKYQKJ-UHFFFAOYSA-N
CAS Number16280-27-6

The compound is characterized by a pyrone ring with a ketone group at position 4 and a hydroxyl group at position 3. The A-ring (positions 5-8) contains a hydroxyl group at position 5 and a methoxy group at position 7, while the B-ring (positions 2'-6') features hydroxyl groups at positions 3', 4', and 5' .

Physical and Chemical Properties

Physical and chemical properties of europetin are essential for understanding its behavior in biological systems and for analytical purposes. Based on its structure, europetin exhibits characteristics typical of polyphenolic compounds:

PropertyValue
AppearanceNo data available
Molecular Weight332.26 g/mol
SolubilitySoluble in methanol, ethanol, DMSO; poorly soluble in water
Melting PointNo data available
pKaMultiple values due to multiple phenolic groups

Predicted collision cross-section (CCS) values for various adducts of europetin have been determined, which are useful for mass spectrometry analysis :

Adductm/zPredicted CCS (Ų)
[M+H]+333.06050172.2
[M+Na]+355.04244186.4
[M+NH4]+350.08704177.0
[M+K]+371.01638183.2
[M-H]-331.04594174.6
[M+Na-2H]-353.02789175.7
[M]+332.05267174.8
[M]-332.05377174.8

Natural Occurrence

Plant Sources

Europetin has been identified in several plant species, primarily as glycosides. The main natural sources include:

  • Plumbago europaea L. (Common leadwort, Plumbaginaceae family): The leaves of this plant contain europetin primarily as the 3-O-rhamnoside . This plant is native to Europe, North Africa, and parts of Asia, growing in maritime or sandy environments.

  • Eriogonum umbellatum (Sulphur-flower buckwheat, Polygonaceae family): Europetin has been reported in this plant species, which is native to western North America .

  • Oenothera speciosa Nutt. (Pink evening primrose, Onagraceae family): Europetin has been identified in the form of europetin 3-O-α-L-rhamnopyranoside in the 80% methanol extract of the aerial parts (leaves and stems) of this plant .

The presence of europetin and its glycosides can serve as chemotaxonomic markers. For instance, it has been noted that europetin forms a biochemical link between the Plumbaginaceae and Primulaceae families .

Biosynthesis

The biosynthesis of europetin in plants follows the general flavonoid biosynthetic pathway, with specific methylation at the 7-position of myricetin. The process begins with the shikimate pathway, leading to the formation of phenylalanine, which is then converted to 4-coumaroyl-CoA. This compound, along with malonyl-CoA, forms the basic flavonoid structure. Subsequent hydroxylation and specific O-methylation at position 7 by methyltransferases results in the formation of europetin .

Synthesis Methods

Chemical Synthesis Approaches

Several approaches have been developed for the chemical synthesis of europetin:

  • Condensation Method: This involves the condensation of 2,4,6-trihydroxy-ω-methoxyacetophenone with tri-O-methyl galloyl chloride or tri-O-benzyl galloyl chloride to form appropriate 3-methoxyflavones, which through a series of reactions yield the desired europetin .

  • Selective Demethylation: Europetin can be synthesized by selective demethylation of myricetin 5,7,3',4',5'-pentamethyl ether. This method was used to confirm the structure of naturally occurring europetin isolated from Plumbago europaea .

  • Direct Methylation: Another approach involves the selective methylation of myricetin at the 7-position, though this requires careful control of reaction conditions to avoid multiple methylation.

Biochemical and Pharmacological Activities

Antioxidant Properties

Europetin, like many flavonoids, exhibits significant antioxidant properties. In studies involving Oenothera speciosa extracts containing europetin, marked scavenging activities against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals were observed in vitro . The kinetics of DPPH scavenging reactions revealed that the maximum reactive reaction rate after five minutes was 85.9, 87.1, 75.5, 80.5, and 66.6% for tested extract concentrations, in comparison to L-ascorbic acid (95.1%) .

The antioxidant properties of europetin are attributed to its polyphenolic structure, particularly the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Antihyperglycaemic Activity

Extracts containing europetin have shown promising antihyperglycaemic effects. In streptozotocin-induced diabetic rats, the extract exhibited a significant dose-dependent antihyperglycaemic effect after 2 and 4 weeks of treatment at doses of 250 and 500 mg/kg . This suggests potential utility in managing diabetes, though further studies with isolated europetin are needed to confirm this activity and elucidate the mechanism of action.

Analytical Methods and Characterization

Spectroscopic Methods

Europetin can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: Europetin exhibits characteristic absorption maxima typical of flavonols, with bands in the 250-280 nm range (Band II) and 330-360 nm range (Band I).

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information about europetin, including the positions of hydroxyl and methoxy groups .

  • Infrared Spectroscopy (IR): This technique helps identify functional groups present in europetin, such as hydroxyl, carbonyl, and aromatic groups.

Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of europetin:

  • Thin-Layer Chromatography (TLC): Europetin can be separated and identified using TLC with appropriate solvent systems. It has distinctive Rf values compared to other flavonoids .

  • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used for quantitative analysis of europetin in plant extracts and for purification purposes.

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry, can be used for analysis of derivatized europetin.

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and structural elucidation of europetin:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique generates characteristic mass spectra for europetin, with the [M+H]+ ion at m/z 333.06050 and the [M-H]- ion at m/z 331.04594 .

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can provide additional structural information about europetin, aiding in its identification in complex mixtures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of europetin, confirming its molecular formula.

Research Applications

Taxonomic Significance

Europetin has important taxonomic implications in plant systematics:

  • Chemotaxonomic Marker: The presence of europetin in certain plant families, particularly Plumbaginaceae, serves as a chemotaxonomic marker .

  • Evolutionary Relationships: Europetin forms a biochemical link between the Plumbaginaceae and Primulaceae families, providing insights into their evolutionary relationships .

  • Phylogenetic Studies: The distribution pattern of europetin and related compounds across different plant species can contribute to phylogenetic studies and our understanding of plant evolution.

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